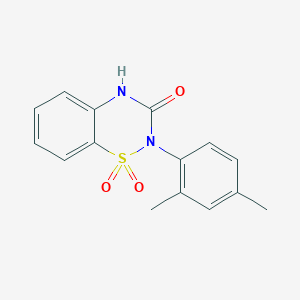
2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide
Overview
Description
2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide belongs to the class of benzothiadiazines, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzene ring fused to a thiadiazine ring containing sulfur and nitrogen atoms. The presence of the dimethylphenyl group contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for various metabolic pathways.
- Receptor Modulation: It can bind to specific receptors, altering their activity and leading to physiological effects.
These interactions suggest potential applications in pharmacology and therapeutic development.
Biological Activities
Research has shown that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
2. Anti-inflammatory Effects
Preliminary research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines. This could have implications for treating conditions such as arthritis.
3. Anticancer Potential
Research has explored its potential as an anticancer agent. In vitro studies demonstrated cytotoxic effects on cancer cell lines, indicating its ability to induce apoptosis.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed significant inhibition of Gram-positive bacteria growth. |
| Study B | Assess anti-inflammatory properties | Reduced levels of TNF-alpha in treated cells compared to controls. |
| Study C | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines at IC50 concentrations. |
Research Findings
A comprehensive review of literature highlights the following key findings regarding the biological activity of this compound:
- Pharmacological Studies: Various studies have confirmed its potential as a therapeutic agent in treating infections and inflammatory diseases.
- Toxicological Assessments: Toxicity studies indicate a favorable safety profile at therapeutic doses.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-8-13(11(2)9-10)17-15(18)16-12-5-3-4-6-14(12)21(17,19)20/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRJHZFEUSDQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















